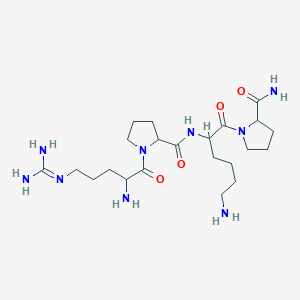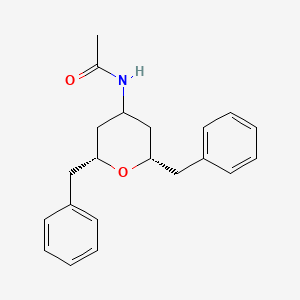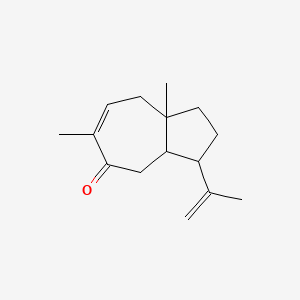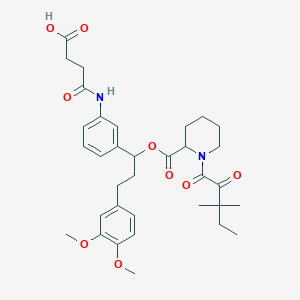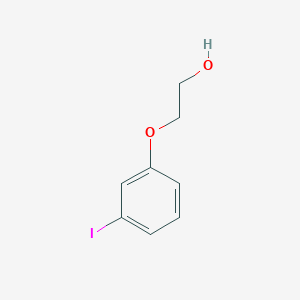
2-(3-Iodophenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodophenoxy)ethanol is an organic compound with the molecular formula C8H9IO2 It is a derivative of phenoxyethanol, where an iodine atom is substituted at the third position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Iodophenoxy)ethanol can be synthesized through the reaction of 3-iodophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Iodophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding phenoxyethanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions
Major Products Formed
Oxidation: Formation of 3-iodophenoxyacetaldehyde or 3-iodophenoxyacetic acid.
Reduction: Formation of phenoxyethanol.
Substitution: Formation of 3-aminophenoxyethanol or 3-thiophenoxyethanol.
Applications De Recherche Scientifique
2-(3-Iodophenoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-(3-Iodophenoxy)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
2-(3-Iodophenoxy)ethanol can be compared with other similar compounds such as phenoxyethanol and 2-(4-iodophenoxy)ethanol:
Phenoxyethanol: Lacks the iodine atom, making it less reactive in halogen bonding and substitution reactions.
2-(4-Iodophenoxy)ethanol: The iodine atom is positioned at the fourth position, which can influence its reactivity and interaction with biological targets differently.
Propriétés
Formule moléculaire |
C8H9IO2 |
|---|---|
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
2-(3-iodophenoxy)ethanol |
InChI |
InChI=1S/C8H9IO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 |
Clé InChI |
CLURKXXMKMCYSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


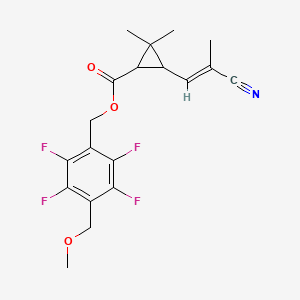

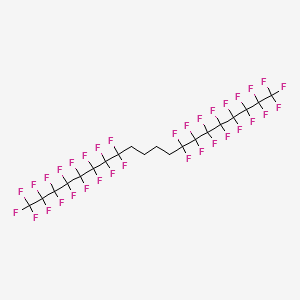
![5-Hydroxy-2-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12304736.png)
![1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis](/img/structure/B12304741.png)

![4H-1-Benzopyran-4-one, 3-[[6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-beta-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-](/img/structure/B12304755.png)
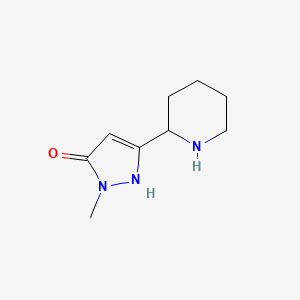

![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B12304783.png)
